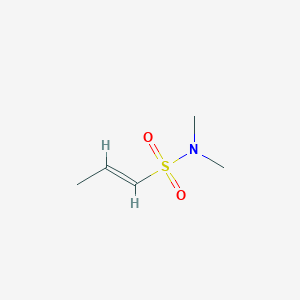

![molecular formula C18H16N8O B2942135 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide CAS No. 2034295-77-5](/img/structure/B2942135.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the synthesis process is around 65% .Molecular Structure Analysis

The molecular structure of these compounds includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is fused with a pyrrolidin-3-yl group . This structure is further substituted with a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and reaction with triazole-2-thiol .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Triazoloquinoxaline derivatives have been studied for their potential as anticancer agents due to their DNA intercalation activities. These compounds have shown promising results against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells .

Antibacterial Activity

Some triazoloquinoxaline derivatives exhibit antibacterial properties. They have been tested for their minimum inhibitory concentrations (MICs) against bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential use in combating bacterial infections .

Drug Contamination Analysis

Triazolopyrazine derivatives have been involved in studies concerning contamination with N-nitrosamines in drug products. Analytical methods have been developed to determine these contaminants and their precursors in drugs like Sitagliptin .

Chemical Supply for Research

Antiviral and Antimicrobial Research

A series of triazoloquinoxaline derivatives have been synthesized and evaluated for their antiviral and antimicrobial properties, suggesting potential applications in the development of new treatments for viral and microbial infections .

Molecular Docking Studies

Molecular docking studies are performed with triazoloquinoxaline derivatives to investigate their binding modes with biological targets, which is crucial for drug design and discovery processes .

Wirkmechanismus

Target of Action

It is known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer therapy .

Mode of Action

The compound’s mode of action involves intercalation with DNA . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning and lead to cell death . This makes the compound potentially useful as an anticancer agent .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, by inhibiting c-Met and VEGFR-2, the compound can disrupt pathways involved in cell growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .

Pharmacokinetics

It’s known that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown satisfactory activity compared with the lead compound foretinib . This suggests that these compounds may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s interaction with DNA and inhibition of key kinases can lead to a variety of molecular and cellular effects. For instance, it can inhibit the growth of cancer cells in a dose-dependent manner and induce late apoptosis . It can also inhibit the expression of c-Met and VEGFR-2, further contributing to its anticancer effects .

Zukünftige Richtungen

The future directions for these compounds could involve further exploration of their antimicrobial and antiviral properties . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, further investigation into the bioactivity of these compounds as antiviral agents could be a promising direction .

Eigenschaften

IUPAC Name |

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O/c27-18(15-9-20-13-3-1-2-4-14(13)23-15)22-12-5-7-25(10-12)16-17-24-21-11-26(17)8-6-19-16/h1-4,6,8-9,11-12H,5,7,10H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODHMNFQUNCHJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CN5C4=NN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

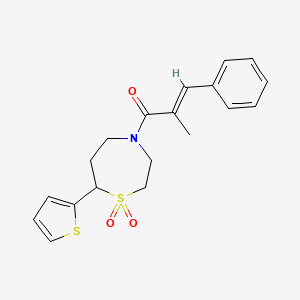

![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2942055.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2942058.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2942060.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid](/img/structure/B2942061.png)

![1,3-Dimethyl-6-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2942063.png)

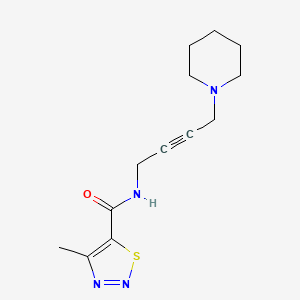

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2942066.png)

![2-[(Pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2942068.png)

![N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942069.png)

![(E)-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2942072.png)

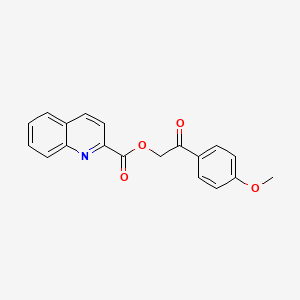

![10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2942074.png)